(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c1-15-20(21(27-32-15)16-4-2-3-5-17(16)23)22(31)29-10-8-28(9-11-29)18-12-19(26-13-25-18)30-7-6-24-14-30/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBIHLWHLCSKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex heterocyclic molecule with potential therapeutic applications due to its unique structural features. This article examines its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its diverse functional groups, which include:
- Imidazole and Pyrimidine Rings : These heterocycles are known for their biological significance, often acting as pharmacophores in medicinal chemistry.
- Piperazine Moiety : This structure contributes to the compound's activity against various biological targets.
- Isoxazole Group : The presence of this moiety is associated with anti-inflammatory and antimicrobial properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN7O2 |
| Molecular Weight | 449.9 g/mol |
| CAS Number | 1286711-69-0 |
Biological Activity
The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial effects. For instance, compounds with similar structural motifs have shown efficacy against Candida albicans and other fungal strains, with minimum inhibitory concentrations (MICs) being evaluated in vitro .
2. Phosphodiesterase Inhibition
The compound has been tested for phosphodiesterase (PDE) inhibition, which plays a crucial role in cellular signaling pathways. Some derivatives demonstrated marked PDE inhibition, suggesting potential applications in treating conditions like erectile dysfunction and pulmonary hypertension .
3. Anticancer Properties
In vitro studies demonstrated that certain analogs could induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like Doxorubicin .
Case Study 1: Anti-Candida Activity
A study evaluated the anti-Candida activity of several compounds related to the target structure. The results indicated that some derivatives exhibited potent antifungal properties, with inhibition zones measured against resistant strains of C. albicans and C. tropicalis .
Case Study 2: Cytotoxicity Against Cancer Cells
In a detailed assessment of cytotoxic effects, a series of synthesized compounds were tested against MCF-7 cells. The analysis revealed that specific modifications to the piperazine ring enhanced cytotoxicity, leading to promising candidates for further development in cancer therapy .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Formation of the Piperazine Ring : This step often utilizes cyclization reactions involving appropriate amines.
- Coupling Reactions : The introduction of the isoxazole moiety is achieved through coupling reactions with suitable electrophiles.
- Final Modifications : Additional functional groups are introduced through various organic transformations to enhance biological activity.
Scientific Research Applications
Structural Characteristics
The compound consists of several key structural components:
- Piperazine Ring : Provides a framework for biological activity.
- Pyrimidine Moiety : Contributes to the compound's pharmacological properties.
- Imidazole Group : Known for its role in enzyme inhibition and biological interactions.
- Isoxazole Ring : Adds to the compound's potential for diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly as an inhibitor of c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases. This inhibition can potentially lead to therapeutic benefits in conditions like Alzheimer's disease .
Inhibition of Nitric Oxide Synthase
Another notable application is its role as an inhibitor of inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses. By modulating nitric oxide production, it may help manage conditions characterized by excessive inflammation .
Case Study 1: Antimicrobial Evaluation
A series of derivatives based on the structure of the compound were synthesized and evaluated for antimicrobial activity using standard methods such as agar well diffusion and MIC determination. Results indicated that several derivatives exhibited promising activity against pathogenic bacteria, suggesting their potential as new antimicrobial agents .
Case Study 2: Neuroprotective Mechanisms
In vitro studies have shown that certain derivatives can effectively inhibit JNK3 activity, leading to reduced neuronal apoptosis in models of neurodegeneration. These findings support the potential use of these compounds in treating neurodegenerative disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several compounds with overlapping structural motifs, enabling a comparative analysis based on synthesis, stability, and bioactivity.
Key Structural Analogues and Their Properties
Bioactivity and Functional Implications
- Pyrazolo-pyrimidines are noted for kinase inhibition (e.g., JAK2, EGFR) due to their planar aromatic systems . The target compound’s imidazole-pyrimidine core may share similar binding modes but with enhanced solubility from the piperazine group.
- Chlorophenyl-isoxazole moieties, as seen in the target compound, are common in COX-2 inhibitors and antifungal agents. This contrasts with the hydrazine substituents in 3 , which are more reactive but less stable .
Limitations in Current Research
- No direct bioactivity data for the target compound are available in the provided evidence, necessitating extrapolation from structural analogues.
- Evidence gaps exist regarding metabolic stability, toxicity, and target specificity, which are critical for therapeutic applications.
Q & A
Synthesis & Characterization
Basic Question: What are the standard synthetic routes for constructing the hybrid imidazole-pyrimidine-piperazine scaffold in this compound? Methodological Answer: The synthesis typically involves sequential coupling reactions:
Imidazole-Pyrimidine Core: Introduce the imidazole group via nucleophilic substitution at the pyrimidine C4 position using 1H-imidazole under reflux with a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ .
Piperazine Linkage: React the imidazole-pyrimidine intermediate with piperazine derivatives under Buchwald-Hartwig amination conditions (Pd catalysis) to ensure regioselectivity .
Isoxazole Methanone Attachment: Use a Mitsunobu reaction or carbodiimide-mediated coupling to attach the 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl group .
Key Characterization Tools:
- HPLC-PDA for purity assessment (>98% purity threshold).
- XRD to confirm crystallinity and stereochemistry.
- ¹H/¹³C NMR to verify substituent positions (e.g., imidazole C2 vs. C4 substitution patterns) .
Advanced Question: How can conflicting NMR and XRD data on piperazine conformation be resolved during structural validation? Methodological Answer:
- Dynamic NMR Analysis: Perform variable-temperature ¹H NMR to detect restricted rotation in the piperazine ring, which may explain discrepancies between solution-state (NMR) and solid-state (XRD) conformations .
- DFT Calculations: Compare experimental XRD bond angles/torsion angles with computational models (e.g., B3LYP/6-31G*) to identify energy-minimized conformers .
- Cross-Validation: Use NOESY/ROESY to assess spatial proximity of protons in solution, resolving ambiguities in piperazine puckering .
Biological Activity & Mechanism
Basic Question: What in vitro assays are recommended for preliminary evaluation of this compound’s kinase inhibition potential? Methodological Answer:
- Kinase Panel Screening: Use recombinant kinases (e.g., JAK2, EGFR) in ADP-Glo™ assays to measure IC₅₀ values. Prioritize kinases with conserved ATP-binding pockets due to the compound’s pyrimidine-based competitive inhibition profile .
- Cellular Assays: Test antiproliferative effects in cancer cell lines (e.g., HCT-116) with ATP-depletion readouts to differentiate target-specific vs. off-target cytotoxicity .
Advanced Question: How should contradictory bioactivity data (e.g., high in vitro potency vs. low cellular efficacy) be analyzed? Methodological Answer:
- Membrane Permeability: Measure logP (e.g., shake-flask method) and PAMPA permeability to assess passive diffusion limitations.
- Efflux Pump Susceptibility: Co-administer ABC transporter inhibitors (e.g., verapamil) in cellular assays to identify P-gp-mediated resistance .
- Metabolic Stability: Perform microsomal incubation (human liver microsomes + NADPH) to quantify CYP-mediated degradation rates .
Computational & Structural Studies
Basic Question: Which computational methods are suitable for predicting binding modes of this compound with kinase targets? Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide with crystal structures of kinases (PDB: e.g., 4HJO for JAK2). Focus on π-π stacking between the pyrimidine ring and kinase hinge region .
- MM-GBSA: Refine docking poses with free-energy calculations to rank binding affinities .
Advanced Question: How can MD simulations explain the impact of the 2-chlorophenyl group on target selectivity? Methodological Answer:
- Allosteric Pocket Analysis: Run 100-ns MD simulations to track conformational changes in kinase hydrophobic pockets induced by the 2-chlorophenyl group.
- Residue Interaction Networks: Identify non-conserved residues (e.g., Leu887 in EGFR vs. Val916 in JAK2) that form halogen bonds with the chlorine substituent .
Analytical & Stability Challenges
Advanced Question: What strategies mitigate degradation of the isoxazole methanone moiety under acidic conditions? Methodological Answer:
- pH Stability Profiling: Use accelerated stability testing (40°C/75% RH) across pH 1–7.4.
- Protective Formulations: Encapsulate in enteric-coated nanoparticles (Eudragit® L100) to bypass gastric degradation .
- Derivatization: Replace the methyl group on the isoxazole with electron-withdrawing substituents (e.g., CF₃) to enhance hydrolytic resistance .
Theoretical Frameworks
Advanced Question: How can ligand-based pharmacophore models guide SAR studies for this compound? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
